17-Ethinyl-11-oxatestosterone

Description

Overview of Modified Steroid Frameworks in Chemical Biology

The archetypal steroid nucleus consists of seventeen carbon atoms arranged in four fused rings: three six-membered cyclohexane (B81311) rings (A, B, and C) and one five-membered cyclopentane (B165970) ring (D). wikipedia.orgmdpi.combritannica.com Chemical biology has long been interested in modifying this core structure to alter or enhance biological activity. mdpi.com Modifications can range from simple alterations of functional groups to more complex changes in the ring structure itself, such as ring expansion, contraction, or cleavage (secosteroids). wikipedia.orgmdpi.com

These structural alterations can profoundly impact a molecule's shape, polarity, and ability to interact with biological targets like nuclear receptors and enzymes. britannica.comnih.gov For instance, removing specific carbon atoms can create "norsteroids," which exhibit unique pharmacological properties. mdpi.com The goal of these modifications is often to create analogs with improved therapeutic profiles, such as increased target specificity, enhanced bioavailability, or reduced side effects, compared to their parent compounds. mdpi.comresearchgate.net This field of study has yielded numerous clinically significant drugs, including anti-inflammatory agents, hormone replacement therapies, and anti-cancer drugs. cancerresearchhorizons.com

Significance of Heteroatom Incorporation in Steroid Analogs

These changes, in turn, can dramatically alter the biological activity of the steroid analog. nih.govnih.gov Heteroatom incorporation has been shown to yield compounds with a wide array of therapeutic potentials, including antineoplastic, anti-inflammatory, antimicrobial, and antiviral effects. nih.govnih.gov The strategic placement of a heteroatom can fine-tune the binding affinity and selectivity for specific receptors, block metabolic pathways to increase a drug's half-life, or introduce new functionalities for targeted drug delivery. researchgate.netnih.gov This approach represents a dynamic area of research, bridging organic chemistry with medicinal chemistry and pharmacology to discover novel therapeutic agents. researchgate.net

Structural Context of 17-Ethinyl-11-Oxatestosterone within the Oxasteroid Family

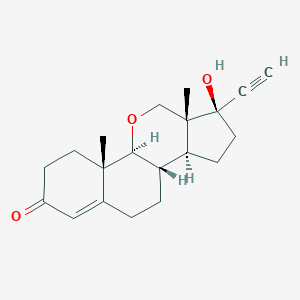

This compound is a synthetic heterocyclic steroid. nih.gov Its structure is derived from the male sex hormone testosterone (B1683101). The nomenclature reveals its two key modifications: the substitution of the carbon atom at the 11-position of the steroid's C-ring with an oxygen atom, placing it in the "11-oxa" sub-family of oxasteroids, and the addition of an ethinyl group (-C≡CH) at the 17-position. nih.gov Oxasteroids, which contain an oxygen atom within the steroid's ring system, are a well-studied class of heterosteroids. scilit.comwikipedia.org The synthesis of this compound from hecogenin (B1673031), a plant-derived sapogenin, was reported in 1986. nih.gov

| Property | Value |

|---|---|

| CAS Number | 113555-47-8 |

| Molecular Formula | C20H26O3 |

| Molecular Weight | 314.4186 g/mol |

| Density | 1.19 g/cm3 |

| Boiling Point | 463.7°C at 760 mmHg |

| Flash Point | 162.7°C |

The introduction of an oxygen atom at the C-11 position of the steroid nucleus is a strategic modification intended to modulate biological activity. Research has shown that replacing the C-11 methylene (B1212753) group with an ether linkage generally leads to a decrease in the androgenic and anabolic activities compared to the parent hormone. nih.govnih.gov This substitution can also impact other hormonal activities. For example, studies on various 11-oxa hormone analogues have demonstrated a general reduction in progestational and estrogenic effects as well. nih.govresearchgate.net The extent of this diminution varies depending on the specific steroid, with the effect being particularly strong on the uterotropic activity of 11-oxa-estradiol, for instance. researchgate.net The rationale for this modification is to dissociate the different biological effects of a steroid hormone, potentially creating more selective compounds or reducing unwanted hormonal side effects. researchgate.net

The addition of a 17α-ethinyl group is a classic and highly effective modification in steroid chemistry, primarily employed to enhance oral bioavailability. kup.atwur.nl Natural steroid hormones like testosterone and estradiol (B170435) are rapidly metabolized in the liver (first-pass metabolism), rendering them ineffective when taken orally. The bulky ethinyl group at C-17 sterically hinders the enzymatic oxidation of the adjacent 17-hydroxyl group, protecting the molecule from deactivation and significantly increasing its metabolic stability and oral potency. wur.nlnih.gov

This derivatization was famously used to create ethinylestradiol, a potent oral estrogen, and norethisterone (a 19-nor-17-ethinyltestosterone), an orally active progestin. kup.atnih.gov Beyond improving stability, the 17-ethinyl group also directly influences receptor binding affinity. While it can cause little change in binding to some proteins like androgen binding protein, it can significantly alter the interaction with steroid hormone receptors, often imparting potent progestational activity. kup.atnih.gov

Research Gaps and Future Directions in this compound Investigations

The primary literature on the synthesis and biological evaluation of this compound dates back to 1986. nih.gov This foundational study reported its synthesis and noted significant progestational activity in the Clauberg test, a measure of progestogen potency. nih.gov However, a comprehensive survey of subsequent research reveals a notable lack of follow-up investigations into this specific compound.

The most significant research gap is the absence of modern pharmacological and mechanistic studies. The initial biological assessment was limited, and there is no publicly available data on its binding affinity and selectivity for the progesterone (B1679170) receptor, androgen receptor, or other nuclear receptors. Its potential agonist or antagonist activity at these receptors remains uncharacterized by modern assays. Furthermore, its metabolic fate, pharmacokinetic profile, and potential for cross-reactivity have not been explored.

Future research should focus on re-synthesizing this compound to enable a thorough biological characterization using contemporary techniques. This would include:

Receptor Binding Assays: Quantifying its binding affinity for a panel of steroid hormone receptors to understand its selectivity profile.

In Vitro Functional Assays: Determining whether it acts as an agonist or antagonist at its target receptors and measuring its potency.

Pharmacokinetic Studies: Investigating its absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a drug candidate.

Structural Biology: Elucidating the crystal structure of the compound bound to its target receptor to understand the molecular basis of its activity and guide the design of new analogs.

Such studies would clarify the potential of this compound as a selective progestin or a lead compound for further drug development, filling a decades-old gap in the literature of heterocyclic steroids.

Structure

2D Structure

3D Structure

Properties

CAS No. |

113555-47-8 |

|---|---|

Molecular Formula |

C20H26O3 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(1S,2S,10S,11S,14R,15R)-14-ethynyl-14-hydroxy-2,15-dimethyl-17-oxatetracyclo[8.7.0.02,7.011,15]heptadec-6-en-5-one |

InChI |

InChI=1S/C20H26O3/c1-4-20(22)10-8-16-15-6-5-13-11-14(21)7-9-18(13,2)17(15)23-12-19(16,20)3/h1,11,15-17,22H,5-10,12H2,2-3H3/t15-,16-,17-,18-,19-,20-/m0/s1 |

InChI Key |

ZPNQMHXTVUJDII-RABCQHRBSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2OCC4(C3CCC4(C#C)O)C |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2OC[C@]4([C@H]3CC[C@]4(C#C)O)C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2OCC4(C3CCC4(C#C)O)C |

Synonyms |

17-ethinyl-11-oxa-testosterone 17-ethinyl-11-oxatestosterone 17-ethynyl-11-oxatestosterone |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action Preclinical

Ligand-Receptor Binding Studies of 17-Ethinyl-11-Oxatestosterone

The interaction of a steroid hormone with its cognate receptor is the initial and most critical determinant of its biological activity. The binding affinity and selectivity of this compound for various steroid hormone receptors have been investigated to characterize its pharmacological profile. The introduction of an oxygen atom at the C-11 position of the steroid nucleus, a defining feature of this compound, significantly modifies its interaction with these receptors compared to its parent compounds.

The androgen receptor (AR) is a ligand-activated transcription factor that mediates the effects of androgens like testosterone (B1683101) and dihydrotestosterone. nih.gov The structural modification of replacing the 11-methylene group with an oxygen atom, as in 11-oxa steroids, generally leads to a reduction in androgenic and anabolic activities. researchgate.net This suggests a lower binding affinity for the androgen receptor compared to testosterone. The 17α-ethinyl group on a testosterone framework, as seen in ethisterone (B1671409), also results in very weak androgenic properties, with a relative binding affinity (RBA) for the AR of approximately 0.1% compared to a standard. wikipedia.org While specific quantitative binding data for this compound is not detailed in the available literature, the combination of the 11-oxa and 17α-ethinyl modifications is expected to result in a low affinity for the androgen receptor.

Studies on 11-oxa steroid analogues have revealed that the diminution of biological activity is least pronounced for progestational effects. researchgate.net Preclinical research has demonstrated that this compound exhibits significant progestational activity, as determined by the Clauberg test, a classic assay for progestogenic effects. nih.gov This indicates a strong interaction with the progesterone (B1679170) receptor (PR). The PR is activated by the hormone progesterone and is crucial for regulating the female reproductive cycle and pregnancy. wikipedia.org Structurally related compounds without the 11-oxa group, such as Ethisterone (17α-ethynyltestosterone) and Norethisterone (17α-ethynyl-19-nortestosterone), are known potent progestins with high binding affinity for the PR. wikipedia.org The significant progestational activity of this compound strongly suggests it is a selective ligand for the progesterone receptor. nih.gov

The glucocorticoid receptor (GR) mediates the effects of glucocorticoids like cortisol, which are involved in metabolism and immune response. mdpi.comub.edu Research on related compounds has shown that an 11-oxa substitution can significantly reduce or eliminate affinity for the GR. For instance, 11-oxa-11-deoxycortisol was found to lack glucocorticoid activity, implying it does not effectively bind to the GR. pageplace.de Furthermore, structurally similar progestins like ethisterone and norethisterone show negligible binding to the GR, with relative binding affinities of less than 1.0% and 2.7-2.8%, respectively. wikipedia.org This body of evidence suggests that this compound has low to negligible cross-reactivity with the glucocorticoid receptor, contributing to its selective hormonal profile.

The mineralocorticoid receptor (MR) is essential for regulating electrolyte and water balance, primarily through the action of aldosterone. wikipedia.org The MR and GR are closely related and can bind some of the same hormones, notably cortisol. plos.orgbiorxiv.org In specific tissues, the enzyme 11-beta-hydroxysteroid-dehydrogenase-2 (11β-HSD2) protects the MR from activation by cortisol. wikipedia.orgnih.gov There is no specific preclinical data available from the provided sources detailing the direct binding affinity of this compound for the mineralocorticoid receptor. However, based on the binding profiles of related 17α-ethinylated steroids like ethisterone and norethisterone, which show less than 1.0% RBA for the MR, it is anticipated that this compound would also exhibit very low affinity for this receptor. wikipedia.org

Estrogen receptors (ERα and ERβ) are activated by estrogens, such as estradiol (B170435), to regulate a wide array of physiological processes. nih.gov The introduction of an 11-oxa substitution into the steroid frame has been generally observed to diminish estrogenic activities. researchgate.net Consistent with this, related progestins like ethisterone and norethisterone demonstrate minimal cross-reactivity with the estrogen receptor, with relative binding affinities of less than 0.1% to 1.0%. wikipedia.org This indicates that this compound is unlikely to have significant estrogenic activity.

Table 1: Comparative Receptor Binding Affinities of Related Steroids This table presents relative binding affinity (RBA) data for structurally related compounds to provide context for the expected profile of this compound. The RBA is expressed as a percentage relative to a high-affinity reference steroid for each receptor.

| Steroid Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Source |

| Ethisterone | 35% | 0.1% | <1.0% | <1.0% | <1.0% | wikipedia.org |

| Norethisterone | 155-156% | 43-45% | <0.1% | 2.7-2.8% | 0.2% | wikipedia.org |

Receptor Activation and Conformational Dynamics

Upon binding a ligand, steroid hormone receptors undergo a series of conformational changes that are fundamental to their function as transcription factors. wikipedia.org This process of receptor activation is a critical step in mediating the hormone's cellular effects.

In their unliganded state, steroid receptors like the PR, AR, GR, and MR are typically located in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins. mdpi.complos.org The binding of an agonist ligand, such as this compound to its primary target, the progesterone receptor, initiates a cascade of events.

The binding of the ligand to the C-terminal ligand-binding domain (LBD) induces a critical conformational change. wikipedia.orgeur.nl A key event in this structural rearrangement is the repositioning of a flexible helix at the C-terminus of the LBD, known as helix 12 or the Activation Function 2 (AF-2) helix. This movement effectively creates a "lid" over the ligand-binding pocket, stabilizing the receptor-ligand complex. biorxiv.org This new conformation exposes a binding surface on the receptor that allows for the recruitment of coactivator proteins. eur.nlfrontiersin.org

Following this, the receptor-ligand complex typically dimerizes with another identical complex. mdpi.combiorxiv.org This homodimer then translocates from the cytoplasm into the nucleus. wikipedia.orgplos.org Inside the nucleus, the activated receptor dimer recognizes and binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes. plos.orgebi.ac.uk The binding to HREs, along with the recruited coactivator complex, leads to the modulation of gene transcription, ultimately resulting in the physiological response associated with the hormone. wikipedia.orgfrontiersin.org

Structural Changes upon Ligand Binding (e.g., LBD dynamics, zinc finger motifs)

Upon binding to a nuclear receptor, such as the androgen receptor (AR), this compound induces significant conformational changes in the receptor's ligand-binding domain (LBD). nih.gov The LBD is a structurally conserved region typically composed of 11 α-helices and four β-strands that form a hydrophobic ligand-binding pocket. nih.gov The binding of a ligand like this compound within this pocket triggers a repositioning of these structural elements. nih.gov This conformational shift is crucial for the subsequent recruitment of co-regulator proteins. nih.govnih.gov

A key structural feature of nuclear receptors is the DNA-binding domain (DBD), which contains zinc finger motifs. nih.govglowm.com These motifs are essential for the receptor's ability to recognize and bind to specific DNA sequences known as hormone response elements (HREs). glowm.comnih.gov Each zinc finger motif tetrahedrally coordinates a zinc ion with cysteine residues, forming a structure critical for DNA interaction. glowm.comjmb.or.kr While the binding of this compound to the LBD does not directly alter the structure of the zinc fingers, the induced conformational change in the LBD allosterically influences the DBD's activity and its interaction with DNA. nih.gov The specificity of this interaction is determined by the amino acid sequence within the zinc fingers, which allows for discrimination between different HREs. nih.gov

| Receptor Domain | Structural Feature | Change upon Ligand Binding | Functional Consequence |

|---|---|---|---|

| Ligand-Binding Domain (LBD) | Alpha-helical sandwich | Conformational shift, repositioning of helices. nih.gov | Creates a binding surface for co-regulators. nih.govnih.gov |

| DNA-Binding Domain (DBD) | Zinc finger motifs | Allosteric modulation of activity. nih.gov | Alters affinity and specificity for Hormone Response Elements (HREs). nih.gov |

Co-activator and Co-repressor Recruitment Profiling

The ligand-induced conformational change in the nuclear receptor dictates the profile of recruited co-activator and co-repressor proteins. nih.govnih.gov In the absence of a ligand, nuclear receptors may be bound to co-repressor complexes, which often include histone deacetylases (HDACs), maintaining a transcriptionally repressive state. nih.gov Upon binding of an agonist like this compound, the receptor undergoes a conformational change that leads to the dissociation of co-repressors and the recruitment of co-activator complexes. nih.govnih.govwikipedia.org

Co-activators are proteins that bind to activators (like a ligand-bound nuclear receptor) to increase the rate of gene transcription. wikipedia.org These multi-protein complexes can possess histone acetyltransferase (HAT) activity, which acetylates histone tails, leading to a more open chromatin structure that is accessible to the transcriptional machinery. wikipedia.orgigbmc.fr The specific profile of co-activators and co-repressors recruited by this compound-bound receptors determines the ultimate transcriptional response. The balance between co-activator and co-repressor binding is a critical determinant of the compound's agonistic or antagonistic activity at a given gene promoter. nih.govduke.edu

Downstream Signaling Pathways Modulation

The interaction of this compound with its target receptors initiates a cascade of events that modulate downstream signaling pathways, ultimately altering gene expression and cellular function. nih.govmdpi.com These modulatory effects can be broadly categorized into genomic and non-genomic mechanisms.

Genomic Mechanisms: Gene Transcription Regulation

The primary mechanism of action for this compound is through the regulation of gene transcription. nih.govaopwiki.org This process is initiated by the binding of the ligand-receptor complex to specific DNA sequences, leading to either the activation or repression of target gene expression. eje.cz

Upon activation by this compound, the nuclear receptor complex translocates to the nucleus and binds directly to HREs located in the regulatory regions of target genes. eje.cznih.gov HREs are typically short, palindromic or near-palindromic DNA sequences that are recognized by the receptor's zinc finger motifs. glowm.comeje.cz The binding of the receptor homodimer to an HRE can induce a bend in the DNA, facilitating the assembly of the transcriptional machinery and the initiation of gene transcription. glowm.com The specific sequence of the HRE plays a crucial role in determining the binding affinity and the subsequent transcriptional response. nih.gov

In addition to direct DNA binding, this compound-activated receptors can modulate gene expression through protein-protein interactions with other transcription factors, a process known as transrepression. wikipedia.org This mechanism does not require the receptor to bind directly to an HRE. Instead, the receptor can physically interact with transcription factors like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1), which are key regulators of inflammatory and immune responses. wikipedia.orgnih.gov By binding to these factors, the receptor can inhibit their transcriptional activity, leading to the repression of their target genes. nih.govresearchgate.net This transrepression is a significant mechanism for the anti-inflammatory effects of some nuclear receptor ligands. wikipedia.org For instance, the glucocorticoid receptor can repress NF-κB activity by preventing its nuclear translocation or by interfering with its ability to recruit co-activators. researchgate.netnih.gov Similarly, interactions with AP-1 can also lead to the inhibition of its target gene transcription. nih.gov

Non-Genomic Mechanisms: Rapid Cellular Responses (e.g., Membrane Receptor Interactions, Signaling Cascades)

Beyond the classical genomic pathway that involves gene transcription, this compound can also elicit rapid cellular responses through non-genomic mechanisms. nih.govnih.gov These effects are too rapid to be explained by changes in gene expression and are often initiated at the cell membrane. mdpi.comnih.gov

| Mechanism | Key Features | Examples | Outcome |

|---|---|---|---|

| Genomic | |||

| Direct DNA Binding | Receptor binds to Hormone Response Elements (HREs). glowm.comeje.cz | Activation of androgen-responsive genes. | Altered protein synthesis and cellular function. |

| Protein-Protein Interactions | Receptor interacts with other transcription factors. wikipedia.org | Transrepression of NF-κB and AP-1. wikipedia.orgnih.gov | Inhibition of inflammatory gene expression. nih.gov |

| Non-Genomic | |||

| Membrane Receptor Interactions | Rapid signaling initiated at the cell membrane. mdpi.comnih.gov | Activation of PI3K/Akt pathway. nih.gov | Rapid changes in cellular activity, modulation of genomic signaling. nih.gov |

Metabolic Pathways and Biotransformation Studies Preclinical

In Vitro Models for Metabolic Profiling

Human Liver Microsomal and S9 Fraction Incubation Systems

Specific studies on 17-Ethinyl-11-oxatestosterone using human liver microsomes and S9 fractions are not found in the available scientific literature. However, these in vitro systems are standard tools for predicting the metabolic pathways of new steroids. wada-ama.org For instance, studies on other AAS in these systems have successfully identified numerous phase I and phase II metabolites. wada-ama.org Research on the structurally similar anabolic steroid oxandrolone (B1677835) in equine liver microsomes and S9 fractions identified phase I transformations including hydroxylation at various positions and the formation of keto-metabolites. researchgate.netnih.govmadbarn.com For 17α-ethynyl steroids like 17α-ethinylestradiol, the primary oxidative reaction in human liver microsomes is 2-hydroxylation, catalyzed mainly by the cytochrome P-450 IIIA4 enzyme. nih.gov This suggests that hydroxylation would be a probable metabolic route for this compound.

Isolated Hepatocyte and Cell Line Models (e.g., Neuroblastoma Cells)

There is no specific information available regarding the metabolism of this compound in isolated hepatocytes or cell line models. These models are crucial for understanding tissue-specific metabolism and can provide a more comprehensive picture than subcellular fractions by retaining a fuller complement of metabolic enzymes.

Microbial Biotransformation Studies

No studies detailing the microbial biotransformation of this compound are present in the public domain. Microbial models are often used to mimic mammalian metabolism and can be instrumental in producing reference metabolites for doping control and pharmacological studies.

Preclinical In Vivo Animal Models for Metabolism Studies

Characterization of Metabolite Profiles in Animal Biological Matrices

There is a lack of published data on the in vivo metabolism of this compound in any animal models. Therefore, characterization of its metabolite profiles in animal biological matrices like plasma and urine has not been documented. For comparison, in vivo studies of the related steroid oxandrolone in horses have identified the parent compound as the most abundant analyte in both plasma and urine, with hydroxylated metabolites providing the longest detection window. nih.govmadbarn.com

Pharmacokinetic Studies Preclinical Animal Models and in Vitro

Absorption and Distribution in Animal Models

The initial phase of pharmacokinetic profiling in animal models typically involves characterizing how a compound is absorbed into the systemic circulation and distributed throughout the various tissues of the body. allucent.com

Physiologically based pharmacokinetic (PBPK) modeling is a computational method used to simulate the ADME properties of a compound. rjpbr.com These models are constructed using a combination of in vitro data, in silico predictions, and known physiological parameters of the animal species being studied. nih.gov The framework allows for the prediction of a drug's pharmacokinetic profile and can help in extrapolating data across different species, including to humans. nih.gov PBPK models are valuable for predicting tissue concentrations, understanding the impact of physiological changes on drug disposition, and reducing the number of animal experiments required. nih.govfrontiersin.org For a compound like 17-Ethinyl-11-oxatestosterone, a PBPK model would require inputs such as its physicochemical properties, plasma protein binding, and metabolic stability.

Tissue distribution studies are performed to understand how a compound distributes from the bloodstream into different organs and tissues. umich.edu These studies involve administering the compound to animal models, followed by the collection of various tissues at different time points to measure drug concentration. mdpi.com The tissue-to-plasma partition coefficient (Kp) is a key parameter derived from these studies, quantifying the relative concentration of a drug in a specific tissue compared to the plasma at steady state. nih.gov This data is crucial for developing accurate PBPK models and understanding a compound's potential sites of action or accumulation. nih.gov

The extent to which a compound binds to plasma proteins, such as albumin, is a critical determinant of its pharmacokinetic behavior. nih.govnih.gov Only the unbound fraction of a drug is free to distribute into tissues, interact with targets, and be eliminated from the body. bioivt.com In vitro methods like equilibrium dialysis or ultrafiltration are commonly used to determine the fraction of unbound drug (fu) in the plasma of different animal species. bioivt.com This parameter is essential for interpreting pharmacokinetic data and for input into PBPK models. allucent.com The degree of plasma protein binding can vary significantly between species, affecting the translation of preclinical data. nih.gov

Elimination Pathways in Preclinical Models

Elimination of a drug from the body is primarily handled by the liver (hepatic clearance) and the kidneys (renal clearance). nih.gov Hepatic clearance involves metabolic transformation by enzymes, primarily cytochrome P450s, and subsequent excretion into bile. nih.gov Renal clearance involves processes like glomerular filtration and active tubular secretion. nih.gov Preclinical studies in animal models aim to determine the relative contribution of these organs to the total clearance of a compound. This often involves in vitro assays with liver microsomes or hepatocytes to assess metabolic stability and in vivo studies that may involve cannulation to collect urine and bile. umich.edunih.gov

Studies on the excretion routes aim to identify and quantify the pathways through which the parent drug and its metabolites exit the body, typically via urine and feces. nih.gov These studies provide a complete picture of the drug's disposition. By analyzing the collected excreta, researchers can determine the percentage of the administered dose that is eliminated by renal and fecal routes and identify the chemical nature of the excreted substances (parent drug vs. metabolites). nih.gov This information is vital for understanding the complete elimination profile and for identifying any major metabolites that may require further characterization.

Preclinical Pharmacokinetic Data for this compound Not Publicly Available

A comprehensive review of publicly accessible scientific literature and databases has revealed no specific preclinical pharmacokinetic data for the chemical compound this compound. Despite extensive searches for studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile in animal models, crucial parameters such as half-life, volume of distribution, and clearance remain uncharacterized in published research.

While the synthesis of this compound has been described in scientific literature, follow-up studies detailing its pharmacokinetic properties in preclinical species appear to be either unpublished or non-existent in the public domain. The requested detailed analysis of its pharmacokinetic parameters, including data tables for half-life, volume of distribution, and clearance in various animal models, cannot be provided due to this absence of foundational research data.

Pharmacokinetic studies are essential in the drug development process to understand how a substance is processed by a living organism. These studies typically involve administering the compound to animal models and measuring its concentration in biological fluids over time. From these measurements, key parameters are calculated:

Half-life (t½): The time required for the concentration of the compound in the body to be reduced by half.

Volume of Distribution (Vd): A theoretical volume that represents the extent to which a drug distributes throughout the body's tissues.

Clearance (CL): The rate at which a drug is removed from the body.

Without access to studies that have measured these parameters for this compound, any discussion of its preclinical pharmacokinetics would be purely speculative and fall outside the scope of scientifically accurate reporting. Further research and publication in peer-reviewed journals are necessary to establish the pharmacokinetic profile of this compound.

Analytical Methodologies for Preclinical Characterization

Sample Preparation Techniques for Biological Matrices (Preclinical)

The accurate quantification of 17-Ethinyl-11-oxatestosterone in preclinical biological samples, such as plasma, serum, and tissue homogenates, necessitates efficient sample preparation. The primary goal is to remove endogenous interferences like proteins and lipids that can suppress the analytical signal and compromise the integrity of the chromatographic system. The choice of technique depends on the nature of the biological matrix, the concentration of the analyte, and the desired level of sample purity.

Protein precipitation is a straightforward and widely used method for the rapid removal of proteins from biological samples. researchgate.net This technique involves the addition of an organic solvent, such as acetonitrile (B52724) or methanol, or a strong acid to the sample, which denatures and precipitates the proteins. researchgate.net Following centrifugation, the supernatant containing the analyte of interest can be directly injected into the chromatographic system or subjected to further cleanup steps.

Key Features of Protein Precipitation:

Simplicity and Speed: The procedure is quick and easy to perform, making it suitable for high-throughput screening.

Cost-Effectiveness: It requires minimal specialized equipment and inexpensive reagents.

Potential for Matrix Effects: While effective at removing proteins, it may not eliminate other endogenous components like phospholipids, which can lead to ion suppression or enhancement in mass spectrometry-based detection.

Solid-Phase Extraction (SPE) is a more selective sample preparation technique that provides a cleaner extract compared to protein precipitation. americanpharmaceuticalreview.comthermofisher.com It utilizes a solid sorbent packed into a cartridge or a well plate to retain the analyte of interest while allowing interfering substances to pass through. americanpharmaceuticalreview.comthermofisher.com The analyte is then eluted with a small volume of a strong solvent. For steroids like this compound, reversed-phase sorbents such as C18 are commonly employed. thermofisher.comambi-agua.net

Automated SPE systems can enhance the precision and throughput of sample processing. americanpharmaceuticalreview.com The selection of appropriate sorbents and elution solvents is critical for achieving high recovery and minimizing matrix effects.

Table 1: Comparison of Manual and Automated SPE Procedures

| Parameter | Manual SPE | Automated SPE |

|---|---|---|

| Precision | 91.58 ± 2.61% | 96.09 ± 1.44% |

| Repeatability | 95.26 ± 4.14% | 97.63 ± 4.39% |

| LOD | 6.85 µg/L | 6.26 µg/L |

| LOQ | 13.12 µg/L | 6.77 µg/L |

This table presents a comparison of manual and automated solid-phase extraction (SPE) procedures for the analysis of a representative compound in biological samples, highlighting the improved precision and lower limits of detection (LOD) and quantification (LOQ) achievable with automation. americanpharmaceuticalreview.com

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For the extraction of moderately nonpolar steroids like this compound from aqueous biological fluids, water-immiscible organic solvents such as ethyl acetate (B1210297) or methyl tert-butyl ether are commonly used. nih.gov

Advantages of LLE:

High Purity Extracts: LLE can effectively remove a wide range of interfering substances, resulting in a clean extract.

Concentration of the Analyte: The technique allows for the concentration of the analyte by using a smaller volume of the organic phase.

Limitations of LLE:

Labor-Intensive: LLE can be time-consuming and may be challenging to automate.

Emulsion Formation: The formation of emulsions at the interface of the two liquid phases can complicate the separation and lead to lower recovery.

In biological systems, steroid hormones and their metabolites are often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion. To analyze the total concentration of this compound, including its conjugated forms, an enzymatic hydrolysis step is typically required prior to extraction. phenomenex.com This process, known as de-conjugation, utilizes enzymes like β-glucuronidase to cleave the conjugate moiety, releasing the parent steroid. phenomenex.com Some SPE protocols are designed to perform this hydrolysis step in-well, streamlining the workflow. phenomenex.com

Derivatization is a chemical modification process used to improve the analytical properties of a compound. researchgate.net For gas chromatography (GC) analysis, derivatization is often necessary to increase the volatility and thermal stability of polar functional groups, such as hydroxyl groups present in steroids. sigmaaldrich.comtcichemicals.com Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to convert hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. sigmaaldrich.comtcichemicals.com

For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization can be employed to enhance ionization efficiency and improve sensitivity. nih.gov For instance, dansyl chloride can be used to introduce a readily ionizable group into the steroid structure. nih.gov In-situ derivatization, where the reaction occurs directly within the sample matrix, can simplify the workflow. mdpi.com

Table 2: Common Derivatization Reagents for Steroid Analysis

| Reagent | Target Functional Group | Analytical Technique | Purpose |

|---|---|---|---|

| BSTFA | Hydroxyl, Carboxyl | GC-MS | Increases volatility and thermal stability |

| Dansyl Chloride | Phenolic Hydroxyl | LC-MS | Enhances ionization efficiency |

| Acetic Anhydride | Hydroxyl, Amine | GC-MS | Protects reactive groups and improves chromatographic properties |

This table summarizes common derivatization reagents used in the analysis of steroids, their target functional groups, the analytical techniques they are suited for, and their primary purpose in enhancing the analysis. sigmaaldrich.comnih.govmdpi.com

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone of analytical methodologies for separating and quantifying this compound in preclinical samples. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the volatility and thermal stability of the analyte and the desired sensitivity and selectivity of the assay.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most widely used techniques for the analysis of synthetic steroids. researchgate.netambi-agua.net These methods offer high resolution and are compatible with a wide range of detectors, particularly mass spectrometers. Reversed-phase chromatography with C18 columns is the standard approach, utilizing a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net

Gas chromatography, often coupled with mass spectrometry (GC-MS), provides excellent separation efficiency and structural information. researchgate.net However, it typically requires derivatization of polar steroids like this compound to improve their volatility. sigmaaldrich.com The choice of the chromatographic column and temperature programming is crucial for achieving the desired separation from other endogenous steroids and metabolites.

Table 3: Overview of Chromatographic Techniques for Steroid Analysis

| Technique | Column Type | Mobile/Carrier Gas | Detection | Derivatization |

|---|---|---|---|---|

| HPLC/UPLC | Reversed-Phase (C18) | Acetonitrile/Water | MS, UV | Not always required |

| GC | Capillary (e.g., DB-5ms) | Helium | MS, FID | Usually required |

This table provides an overview of the common chromatographic techniques employed for the analysis of steroids, including the typical column types, mobile phases or carrier gases, detection methods, and the general requirement for derivatization. researchgate.netambi-agua.netresearchgate.net

Gas Chromatography (GC)

Gas chromatography (GC) is a fundamental technique for the analysis of volatile and thermally stable compounds. researchgate.net For steroids, which are often non-volatile, a derivatization step is typically required to increase their volatility and thermal stability. researchgate.netmdpi.com This chemical modification also serves to decrease the polarity of the compounds, allowing for effective separation. researchgate.net The trimethylsilylation process is a common derivatization method used for anabolic steroids. researchgate.net

GC, when coupled with mass spectrometry (GC-MS), becomes a powerful tool for both targeted and untargeted analysis of steroids. mdpi.com It offers high sensitivity, resolution, and reproducibility. mdpi.com The high-resolving power of chromatography combined with the identification capabilities of mass spectrometry makes GC-MS a significant improvement over older immunoassay methods. researchgate.net However, a limitation of GC-MS is that complex mixtures of similar steroids can sometimes result in overlapping peaks, which can complicate data interpretation. nih.gov To address this, selective chemical reactions can be employed to modify the sample in a controlled manner, aiding in the distinction of closely related compounds. nih.gov

Liquid Chromatography (LC)

Liquid chromatography (LC) is a cornerstone of steroid analysis, particularly for compounds that are not amenable to the high temperatures required for GC. researchgate.netfrontiersin.org LC methods are widely used for the quantification of steroids and their metabolites in various biological matrices. nih.govnih.gov The technique's versatility allows for the separation of a broad range of compounds with varying polarities.

In the context of preclinical studies, LC is often coupled with tandem mass spectrometry (LC-MS/MS), a combination that provides high sensitivity and specificity for detecting and quantifying drug metabolites. acs.orgmdpi.com This is crucial for understanding the metabolic fate of a new chemical entity. Sample preparation for LC analysis often involves techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest from the complex biological matrix. nih.gov For instance, a common procedure involves adding labeled internal standards to serum samples, followed by extraction of the steroids. nih.govnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. nih.gov This is achieved through the use of columns packed with smaller particles, which requires a specialized pumping system capable of handling higher backpressures. UHPLC is particularly valuable for the analysis of complex biological samples, where it can effectively separate a large number of compounds in a shorter timeframe. wur.nl

When coupled with mass spectrometry, UHPLC-MS is a powerful tool for the detection and identification of a wide array of compounds, including unknown steroids and their metabolites. nih.govresearchgate.net The enhanced sensitivity and resolution of UHPLC systems make them well-suited for detecting trace levels of hormones and their metabolites in various biological samples. nih.gov The development of UHPLC-MS/MS methods has been instrumental in creating fast, sensitive, and robust assays for the comprehensive analysis of steroid profiles. wur.nl

Mass Spectrometric Detection Methods

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions, enabling the determination of molecular weight, elemental composition, and structural elucidation of compounds. nih.gov In preclinical steroid research, MS is almost always coupled with a chromatographic separation technique like GC or LC.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) enhances the capabilities of traditional GC-MS by providing an additional layer of selectivity and sensitivity. mdpi.com This is particularly useful for analyzing complex biological samples where background noise can be high. mdpi.com The tandem mass spectrometry approach involves the selection of a specific precursor ion, its fragmentation, and the detection of a specific product ion, which significantly reduces interference from other compounds in the matrix.

For steroid analysis, derivatization is a critical step prior to GC-MS/MS to ensure the compounds are volatile and thermally stable. mdpi.com This technique has been successfully applied to the determination of various steroids in biological matrices, including hair, with high sensitivity and specificity. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical platform that has become the gold standard for the quantification of drugs and their metabolites in biological fluids. nih.govmdpi.comnih.govendocrine-abstracts.org Its application is widespread in preclinical and clinical studies for pharmacokinetic analysis. mdpi.com The technique's superior selectivity allows for the differentiation of the analyte from endogenous matrix components, even if they co-elute chromatographically. mdpi.com

LC-MS/MS methods are routinely developed for the simultaneous quantification of multiple steroids in a single analytical run. nih.govnih.gov A typical workflow involves sample preparation through extraction, followed by chromatographic separation and detection by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govnih.gov This targeted approach provides excellent quantitative accuracy and precision. cabidigitallibrary.org The development of robust LC-MS/MS assays is crucial for assessing the influence of synthetic steroids on steroidogenesis and for building predictive models to identify deviations from normal steroid profiles. wur.nl

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places, which allows for the determination of the elemental composition of a molecule. nih.govbioanalysis-zone.comnih.gov This capability is invaluable for the identification and characterization of unknown metabolites and for confirming the identity of known compounds with a high degree of confidence. acs.orgnih.govresearchgate.net The main HRMS techniques used today are time-of-flight (TOF) and Orbitrap-based mass spectrometry. nih.gov

In preclinical drug development, LC coupled with HRMS is a powerful tool for metabolite identification. acs.org It is also used in screening for a wide range of compounds in complex biological samples. nih.gov The high resolving power of HRMS helps to distinguish analytes from background interferences, resulting in cleaner mass spectra. researchgate.net HRMS, often used in conjunction with tandem MS (HRMS/MS), can provide detailed structural information for the characterization of complex molecules like antibody-drug conjugates. quality-assistance.com The use of HRMS has become increasingly important in various fields, including pharmaceutical analysis, forensic toxicology, and anti-doping control. nih.govnih.gov

Data Tables

Table 1: Overview of Analytical Techniques for Steroid Characterization

| Technique | Separation Principle | Common Applications in Steroid Analysis | Key Advantages |

|---|---|---|---|

| Gas Chromatography (GC) | Volatility and interaction with stationary phase | Analysis of volatile and thermally stable steroids (often after derivatization) researchgate.net | High resolution, reproducibility mdpi.com |

| Liquid Chromatography (LC) | Partitioning between mobile and stationary phases | Quantification of a wide range of steroids and their metabolites in biological fluids nih.govnih.gov | Versatility, suitable for non-volatile compounds |

| Ultra-High Performance Liquid Chromatography (UHPLC) | High-pressure liquid chromatography with small particle columns | Rapid and high-resolution analysis of complex steroid profiles nih.govwur.nl | Increased speed and separation efficiency |

| Gas Chromatography-Mass Spectrometry (GC-MS/MS) | GC separation followed by tandem mass spectrometric detection | Sensitive and selective targeted analysis of steroids in complex matrices mdpi.comnih.gov | High sensitivity and specificity, reduced background |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | LC separation followed by tandem mass spectrometric detection | Gold standard for quantitative bioanalysis of drugs and metabolites nih.govmdpi.comnih.gov | Excellent sensitivity, specificity, and accuracy |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to determine elemental composition | Identification of unknown metabolites, confirmation of compound identity acs.orgnih.govnih.gov | High mass accuracy and resolving power |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Testosterone (B1683101) |

| Prednisone |

| Dexamethasone |

| Anecortave acetate |

| Spironolactone |

| Cortisol |

| Prednisolone |

| Androstenedione |

| 17-hydroxyprogesterone |

| Dehydroepiandrosterone (DHEA) |

| 11-deoxycortisol |

| Estradiol (B170435) |

| Nandrolone |

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Tracing

Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized analytical technique employed in the preclinical characterization of compounds like this compound to determine the origin of the substance, distinguishing between endogenous and exogenous sources. researchgate.netresearchgate.net This is particularly crucial for synthetic steroids that may be analogues of naturally occurring hormones. The methodology is predicated on the precise measurement of stable isotope ratios, most commonly carbon (¹³C/¹²C) and hydrogen (²H/¹H). researchgate.netwada-ama.org

In the context of this compound, IRMS can be utilized to trace its metabolic fate and confirm its administration in preclinical models. The technique measures the subtle differences in isotopic abundances between the administered synthetic compound and the natural isotopic background of the biological system. researchgate.net Synthetic manufacturing processes typically result in a different ¹³C/¹²C ratio compared to the naturally occurring steroids within an organism. wada-ama.org

The sample analysis for IRMS typically involves gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). researchgate.net In this process, the analyte is first separated by gas chromatography. Subsequently, it is combusted, converting the organic compound into simple gases like CO₂. This gas is then introduced into the mass spectrometer, which precisely measures the ratio of the heavier isotope (e.g., ¹³C) to the lighter isotope (e.g., ¹²C). wikipedia.org

The data is often expressed in the delta (δ) notation in parts per thousand (‰) relative to an international standard, such as Vienna Pee Dee Belemnite (VPDB) for carbon. nih.gov A significant deviation in the δ¹³C value of a target metabolite from the established baseline of endogenous steroids indicates an exogenous origin. nih.gov For instance, after administering a synthetic steroid, the δ¹³C values of its urinary metabolites would be expected to align with the synthetic source rather than the animal's natural isotopic signature. nih.gov

The successful application of IRMS for isotopic tracing of this compound would rely on establishing the baseline isotopic ratios of endogenous steroids in the preclinical model and comparing them with the isotopic ratio of the administered compound and its metabolites.

| Parameter | Description | Typical Instrumentation |

| Principle | Measures the ratio of stable isotopes (e.g., ¹³C/¹²C) to determine the origin of a compound. | Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) |

| Sample Preparation | Extraction of the analyte from the biological matrix, followed by derivatization if necessary to improve chromatographic properties. | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) |

| Measurement | The isolated compound is combusted to a simple gas (e.g., CO₂), and the isotopic ratio is measured by the mass spectrometer. | Magnetic Sector Mass Spectrometer |

| Data Reporting | Results are typically reported in delta (δ) notation in per mil (‰) relative to an international standard. | Delta value (δ¹³C) |

Bioanalytical Method Validation for Preclinical Studies

The validation of bioanalytical methods is a critical regulatory requirement that ensures the reliability, reproducibility, and accuracy of quantitative data for pharmacokinetic and toxicokinetic studies in preclinical development. nih.govscispace.com For a compound such as this compound, a comprehensive validation of the analytical method would be conducted in accordance with guidelines from regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). researchgate.netjksus.org

A full validation protocol establishes that the chosen analytical procedure is suitable for its intended purpose. who.int This process involves the meticulous evaluation of several key parameters to demonstrate the method's performance. The validation would be performed for each biological matrix of interest, such as plasma, serum, or urine, and for each preclinical species. europa.eu

The core parameters assessed during bioanalytical method validation include selectivity, accuracy, precision, linearity, range, the lower limit of quantitation (LLOQ), recovery, and stability. nih.gov

Selectivity ensures that the method can differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the biological matrix. europa.eu

Accuracy refers to the closeness of the measured concentration to the true nominal value, typically expressed as a percentage. jksus.org For QC samples, the mean concentration should generally be within ±15% of the nominal value. europa.eu

Precision measures the degree of scatter or agreement between a series of measurements obtained from the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and should not exceed 15% for QC samples, except at the LLOQ where it should not exceed 20%. jksus.org

Linearity and Range define the concentration range over which the method is accurate, precise, and linear. A calibration curve is generated, and its correlation coefficient (r) or coefficient of determination (R²) should be close to 1.0. nih.gov

The Lower Limit of Quantitation (LLOQ) is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Recovery is the efficiency of the extraction process, representing the percentage of the analyte recovered from the biological matrix. nih.gov

Stability studies are conducted to ensure that the concentration of the analyte does not change under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. europa.eu

The following table summarizes hypothetical but representative acceptance criteria for a validated bioanalytical method for this compound in a preclinical study.

| Validation Parameter | Acceptance Criteria | Hypothetical Finding for this compound Method |

| Linearity (r²) | ≥ 0.99 | 0.995 |

| Accuracy | Within ±15% of nominal concentration (except LLOQ) | 88.5% - 112.0% |

| Precision (CV%) | ≤ 15% (except LLOQ) | 2.5% - 9.8% |

| Lower Limit of Quantitation (LLOQ) | Accuracy within ±20%, Precision ≤ 20% | Accuracy: 95.7%, Precision: 13.5% |

| Recovery | Consistent, precise, and reproducible | 85% - 95% |

| Stability (Freeze-Thaw, 3 cycles) | ≤ 15% change from baseline | -8.2% |

| Stability (Short-term, 24h at room temp) | ≤ 15% change from baseline | -5.5% |

| Stability (Long-term, 3 months at -80°C) | ≤ 15% change from baseline | -10.1% |

Structure Activity Relationship Sar of 17 Ethinyl 11 Oxatestosterone Analogs

Impact of 11-Oxa Substitution on Receptor Binding Affinity and Selectivity

The replacement of the C-11 methylene (B1212753) group with an oxygen atom, creating an 11-oxa steroid, generally leads to a decrease in hormonal activities compared to the natural steroid counterparts. nih.govresearchgate.net This alteration modifies the three-dimensional shape and electronic properties of the steroid, which can affect its binding to various receptors.

Research indicates that this substitution often results in diminished androgenic, anabolic, and estrogenic activities. nih.govnih.gov For instance, 11-oxatestosterone (B58472) demonstrates reduced androgenic and anabolic effects when compared to natural testosterone (B1683101). nih.govresearchgate.net The impact on progestational activity can be less pronounced in some cases, as seen with 11-oxa-ethisterone. nih.govresearchgate.net

The introduction of the oxygen atom can influence the molecule's polarity and its ability to form hydrogen bonds, altering the binding affinity and selectivity for target receptors like the androgen receptor (AR) and progesterone (B1679170) receptor (PR). nih.govnih.gov Modifications at the C-11 position are known to impair affinity for sex steroid-binding protein (SBP), which can affect the bioavailability and pharmacokinetics of the steroid. nih.gov The synthesis of 11-oxa steroids, such as 11-oxatestosterone and its derivatives, has been a subject of study to explore these modified biological profiles. researchgate.netnih.govuvic.ca

Influence of 17-Ethinyl Group on Receptor Interactions and Biological Activities

The addition of a 17α-ethinyl group is a common and impactful modification in steroid chemistry, known to significantly alter biological activity. kup.at This group generally enhances oral bioavailability by sterically hindering the metabolic oxidation of the 17β-hydroxyl group. researchgate.net

This modification is crucial for converting testosterone, which has low oral activity, into an orally potent compound like ethisterone (B1671409). kup.at The 17α-ethinyl group can also shift the selectivity of the steroid. For example, its introduction into the testosterone molecule leads to a compound with more pronounced progestational activity and weaker androgenic effects. kup.at This shift is attributed to structural similarities between the androgen and progesterone receptors, allowing for cross-reactivity. kup.at

While the 17α-ethinyl group can have limited negative effects on binding to some proteins like sex steroid-binding protein (SBP), it plays a critical role in the interaction with hormone receptors. nih.gov The presence of this group can influence the conformation of the steroid-receptor complex, which in turn determines whether the effect is agonistic or antagonistic. kup.at In the context of 11-oxa analogs, the combination of the 11-oxa substitution and the 17-ethinyl group, as in 17-Ethinyl-11-oxatestosterone (also known as 11-oxa-17α-ethynyltestosterone), results in a molecule with a unique blend of activities, including significant progestational effects. researchgate.netresearchgate.net

Role of Stereochemistry in Modulating Biological Activity

The precise three-dimensional arrangement of atoms, or stereochemistry, is critical for the biological activity of steroids. The shape of the steroid nucleus, including the fusion of its rings, dictates how well it fits into the binding pocket of a receptor. conicet.gov.ar

Modifications that alter the stereochemistry at key positions, such as at C-5 or C-17, can abolish or drastically reduce activity. conicet.gov.arcore.ac.uk The configuration of side chains attached to the steroid nucleus is also crucial; an incorrect configuration can destroy biological activity. conicet.gov.ar In the synthesis of 11-oxa steroids, controlling the stereochemistry is a key challenge to ensure the desired biological outcome. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. protoqsar.com These models transform molecular structures into numerical descriptors and use statistical methods to build predictive algorithms, which can then estimate the activity of new or untested compounds. mdpi.comprotoqsar.com

Computational methods are invaluable for predicting the biological activity and potential metabolic pathways of steroids, including heterosteroids like this compound. nih.govmdpi.com Ligand-based approaches, which include QSAR and pharmacophore modeling, use the structures of known active and inactive compounds to build predictive models without needing the 3D structure of the receptor. mdpi.complos.org

These models can predict various activities and properties, from receptor binding affinity to metabolic stability. mdpi.commdpi.com For instance, programs like PASS (Prediction of Activity Spectra for Substances) can estimate the probability of a compound being biologically active for a range of endpoints. mdpi.com Such computational screening helps prioritize which compounds to synthesize and test, saving time and resources. nih.govnih.gov Multi-target QSAR (mt-QSAR) models can even be developed to predict the activity of compounds against multiple protein targets simultaneously. frontiersin.org

Structure-based computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide detailed insights into how a ligand like this compound might bind to its protein target. nih.govnih.gov

Molecular Docking predicts the preferred orientation of a ligand within a receptor's binding site, estimating the strength of the interaction through a scoring function. nih.govnih.gov This technique is crucial for understanding the specific atomic interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-receptor complex. nih.gov For steroids, docking can help rationalize binding affinity and selectivity towards different nuclear receptors. mdpi.com

Molecular Dynamics (MD) Simulations complement docking by simulating the movement of atoms in the ligand-receptor complex over time. This provides a dynamic view of the binding process and the stability of the complex, which is something static docking cannot capture. nih.gov The combination of docking and MD simulations can yield more accurate predictions of binding energies, which can then be correlated with experimental activity values to build robust predictive models. nih.gov

Comparison with Naturally Occurring Steroids and Clinically Relevant Heterosteroids

The biological profile of this compound and its analogs is best understood by comparing them to naturally occurring steroids (like testosterone and progesterone) and other synthetic heterosteroids that have found clinical use.

Heterocyclic steroids, which contain heteroatoms like oxygen, nitrogen, or sulfur in their core structure, often exhibit unique physicochemical and biological properties compared to their natural carbocyclic counterparts. uvic.ca The introduction of an oxygen atom at the C-11 position generally diminishes the androgenic and anabolic activities seen in testosterone. nih.gov

While natural steroids like testosterone are potent androgens, the modification to 11-oxatestosterone reduces this activity. nih.govresearchgate.net The further addition of the 17α-ethinyl group imparts significant progestational activity, making the compound's profile different from both testosterone and progesterone. researchgate.netkup.at

Clinically used heterosteroids like Danazol and Stanozolol showcase how core modifications can lead to useful therapeutic agents. mdpi.com The exploration of 11-oxa steroids like this compound is part of a broader effort in medicinal chemistry to fine-tune the activity of the steroid scaffold, aiming to separate desired therapeutic effects from unwanted side effects by altering receptor affinity and selectivity. nih.govresearchgate.net

Table of Biological Activity Comparison

This table summarizes the general effects of structural modifications on steroid activity based on the discussed findings.

| Compound/Modification | Primary Natural Activity | Effect of 11-Oxa Substitution | Effect of 17α-Ethinyl Group | Resulting Activity Profile of Analog |

| Testosterone | Androgenic, Anabolic | Diminished androgenic/anabolic activity nih.govnih.gov | Enhances oral potency, adds progestational activity kup.at | This compound shows progestational activity researchgate.net |

| Progesterone | Progestational | Activity may be diminished but can be less pronounced than on other activities nih.gov | N/A (already a progestin) | N/A |

| Estradiol (B170435) | Estrogenic | Particularly strong diminution of uterotropic activity nih.govresearchgate.net | Enhances oral potency researchgate.net | 11-Oxa-ethinylestradiol has reduced estrogenic activity researchgate.net |

Future Research Directions and Unexplored Avenues

Development of Advanced Synthetic Routes for Complex Analogs

The foundational synthesis of 17-Ethinyl-11-oxatestosterone has been documented, originating from precursors like hecogenin (B1673031). nih.govnih.gov However, to fully harness the potential of the 11-oxa steroid scaffold, the development of more sophisticated and versatile synthetic methodologies is paramount. Future research should focus on creating stereochemically complex analogs with diverse functionalities. This could involve the strategic introduction of various substituents on the steroid's A, B, C, and D rings to modulate receptor binding affinity, selectivity, and pharmacokinetic properties.

Advanced synthetic strategies could include:

Asymmetric Catalysis: To control the stereochemistry of newly introduced chiral centers, leading to more potent and selective receptor modulators.

Late-Stage Functionalization: Developing methods to modify the steroid core in the later stages of the synthesis would allow for the rapid generation of a diverse library of analogs from a common intermediate.

Combinatorial Chemistry Approaches: To systematically explore the structure-activity relationships by creating large, focused libraries of this compound derivatives.

These advanced synthetic endeavors will be instrumental in generating novel compounds with tailored biological activities, potentially leading to the discovery of next-generation therapeutic agents.

Elucidation of Novel Molecular Mechanisms Beyond Canonical Steroid Receptors

Initial studies have indicated that this compound exhibits both androgenic and progestogenic activities, suggesting interactions with the androgen and progesterone (B1679170) receptors. ontosight.ai However, the full spectrum of its molecular interactions likely extends beyond these canonical steroid receptors. Steroid hormones are known to engage in cross-talk with various signaling pathways, and their receptors can be activated in a ligand-independent manner by other signaling molecules like growth factors. oatext.comunige.ch

Future research should aim to unravel these non-canonical signaling pathways. Key areas of investigation include:

Orphan Nuclear Receptors: Investigating the potential of this compound and its analogs to bind to and modulate the activity of orphan nuclear receptors, for which endogenous ligands are yet to be identified. glowm.com

Membrane-Bound Receptors and Non-Genomic Signaling: Exploring the possibility of rapid, non-genomic effects mediated through interactions with membrane-bound receptors or signaling complexes. unige.ch

Enzyme Inhibition: Assessing the inhibitory or modulatory effects of this compound on key enzymes involved in steroid metabolism and signaling.

A deeper understanding of these novel molecular mechanisms will provide a more comprehensive picture of the biological activities of this compound and could reveal previously unappreciated therapeutic targets.

Integration of Multi-Omics Data for Comprehensive Preclinical Understanding

To gain a holistic understanding of the biological impact of this compound, future preclinical studies must integrate multi-omics approaches. nih.govfrontiersin.org Analyzing the effects of this compound on the genome, transcriptome, proteome, and metabolome simultaneously can reveal intricate molecular networks and pathways that are perturbed upon its administration. nih.govfrontiersin.orgnih.gov

Key applications of multi-omics in this context include:

Identifying Biomarkers: Transcriptomic and proteomic profiling can identify potential biomarkers of efficacy and response, aiding in the development of personalized medicine strategies. frontiersin.org

Uncovering Off-Target Effects: A multi-omics analysis can provide an unbiased view of the global cellular changes induced by the compound, helping to identify potential off-target effects early in the drug discovery process. diva-portal.org

Systems Biology Modeling: Integrating multi-omics data can facilitate the construction of systems-level models of the compound's mechanism of action, allowing for predictive insights into its physiological effects. biorxiv.org

This data-rich approach will be crucial for building a comprehensive preclinical profile of this compound and its analogs, guiding their development towards clinical applications. nih.gov

Exploration of this compound as a Probe for Steroidogenesis Pathways

The unique structure of this compound makes it a valuable tool for probing the intricacies of steroidogenesis and steroid receptor function. Its modified scaffold can be used to explore the structural requirements for ligand binding and receptor activation.

Future research could utilize this compound as a chemical probe to:

Map Receptor Binding Pockets: By comparing the binding of this compound and its analogs to that of endogenous steroids, researchers can gain insights into the specific amino acid residues that are critical for ligand recognition and receptor activation.

Investigate Allosteric Regulation: The introduction of the 11-oxa modification may induce allosteric changes in the receptor that affect its interaction with co-regulators and other proteins. oatext.com Studying these effects can shed light on the allosteric modulation of steroid receptor function.

Delineate Structure-Activity Relationships: A systematic analysis of a library of this compound derivatives can help to build detailed structure-activity relationship (SAR) models, which are essential for the rational design of new steroid-based drugs.

By employing this compound as a molecular probe, scientists can deepen their understanding of the fundamental mechanisms governing steroid hormone action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.